molecular formula C16H19N3O4 B6434094 ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate CAS No. 83425-10-9

ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate

Cat. No. B6434094
CAS RN: 83425-10-9
M. Wt: 317.34 g/mol
InChI Key: XAZYFKCVQYPVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (ETQP) is an organic compound that has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry. It is a type of quinazoline derivative, which is a heterocyclic aromatic compound containing both nitrogen and oxygen atoms. ETQP is an important intermediate in the synthesis of other compounds, and is used in a variety of applications in the pharmaceutical and biotechnology industries. It has been used in the synthesis of a number of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. In addition, ETQP has been used as a reagent in numerous organic synthesis reactions, and has been used in the synthesis of various natural products.

Scientific Research Applications

Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate has been used extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, it has been used to synthesize a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. In biochemistry, ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate has been used to synthesize a number of natural products, such as terpenoids and alkaloids. In addition, it has been used in the synthesis of a variety of organic compounds, such as peptides and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is not fully understood. However, it is believed to act as a proton-donating agent, which is capable of forming hydrogen bonds with other molecules. This ability allows ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate to interact with a variety of compounds, including proteins, nucleic acids, and other organic compounds. Additionally, ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate can act as a catalyst in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate are not well understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, it has been shown to have antioxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate in lab experiments is its low cost and availability. Additionally, it is relatively easy to handle and store, and can be used in a variety of reactions. However, there are some limitations to using ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate in lab experiments. For example, it is not very soluble in water, and can be difficult to purify. Additionally, it can be toxic in large doses and should be handled with care.

Future Directions

There are a number of potential future directions for ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate research. These include further investigation into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done on its potential applications in the pharmaceutical and biotechnology industries. Additionally, further research could be done on its ability to act as a catalyst in organic synthesis reactions. Finally, further research could be done on its potential toxicity and its ability to interact with other compounds.

Synthesis Methods

Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate can be synthesized via several different methods. One of the most commonly used methods is a reaction between ethyl acetate and 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl piperidine-1-carboxylic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-based catalyst. The reaction proceeds in an aqueous medium, and produces the desired product in high yields. Other methods of synthesis include reactions with ethyl acetate and 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl piperidine-1-carboxylic acid derivatives, as well as reactions with ethyl acetate and 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl piperidine-1-carboxylic acid esters.

properties

IUPAC Name

ethyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-16(22)18-9-7-11(8-10-18)19-14(20)12-5-3-4-6-13(12)17-15(19)21/h3-6,11H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZYFKCVQYPVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

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